molecular formula C25H25FN6O2S B2410096 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1251550-47-6

7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2410096
CAS RN: 1251550-47-6
M. Wt: 492.57
InChI Key: WMJWMPQKUZIMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a 1,2,4-oxadiazole ring, a quinazolinone ring, and a dioxolane ring, among other functional groups .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

Research indicates that derivatives of quinazolin-4-one, which share structural similarities with 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, exhibit potent analgesic and anti-inflammatory activities. This was demonstrated in animal studies, where specific derivatives showed significant effectiveness in these areas (Dewangan et al., 2016).

Antimicrobial Properties

Some novel quinazolinone derivatives, which are structurally related to the compound , have been found to possess antimicrobial activities. This includes efficacy against various microorganisms, highlighting their potential in addressing bacterial and fungal infections (Yan et al., 2016), (Pandey et al., 2009).

Cyclin-Dependent Kinase Inhibition

Derivatives of quinazolinone, including those similar to the mentioned compound, have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). This is significant in the field of cancer research, as CDKs play a crucial role in cell cycle regulation (Mcintyre et al., 2010).

GABAA/Benzodiazepine Receptor Interaction

Studies on compounds structurally similar to this compound reveal their high affinity for the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This suggests potential applications in neurological research and treatment (Tenbrink et al., 1994).

H1-Antihistaminic Agents

Some quinazolin-4(3H)-one derivatives have been identified as promising H1-antihistaminic agents. This positions them as potential candidates for treating allergic reactions and related conditions (Alagarsamy et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature .

Future Directions

Given the lack of specific information about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored, given the known activities of other 1,2,4-oxadiazole compounds .

properties

IUPAC Name

8-(2-ethylphenyl)sulfanyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2S/c1-2-18-5-3-4-6-21(18)35-24-23-28-32(25(34)31(23)12-11-27-24)17-22(33)30-15-13-29(14-16-30)20-9-7-19(26)8-10-20/h3-12H,2,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJWMPQKUZIMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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